Tolterodine

Catalog No.
S002305
CAS No.
124937-51-5
M.F
C22H31NO
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolterodine

CAS Number

124937-51-5

Product Name

Tolterodine

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1

InChI Key

OOGJQPCLVADCPB-HXUWFJFHSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

solubility

5.34e-03 g/L

Synonyms

Detrol, Detrol LA, Detrusitol, PHA 686464B, PHA-686464B, PHA686464B, Tartrate, Tolterodine, tolterodine, tolterodine tartrate, Unidet, Urotrol

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2

The exact mass of the compound Tolterodine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.34e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenylpropanolamine. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Muscarinic receptors are present in the muscles of the bladder wall. When stimulated by acetylcholine, a neurotransmitter, these receptors cause bladder muscle contractions. Tolterodine works by competitively blocking these receptors, thereby relaxing the bladder muscles and reducing involuntary contractions. This translates to a decrease in urinary urgency and frequency ].

  • Clinical Trials

    Extensive research has been conducted to evaluate the efficacy and safety of Tolterodine for OAB. Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in urinary frequency, urgency, and micturition (urination) volume compared to placebo [Source: "Tolterodine: A Review of Its Use in the Management of Urinary Incontinence." Drugs, U.S. National Library of Medicine, pubmed.ncbi.nlm.nih.gov, ].

  • Dosage and Formulation

    Research has explored different Tolterodine dosages and formulations. Extended-release (ER) formulations are often preferred due to their once-daily dosing regimen, improving patient compliance [Source: "Web-based trial to evaluate the efficacy and safety of tolterodine ER 4 mg in participants with overactive bladder: REMOTE trial." National Institutes of Health (.gov), pubmed.ncbi.nlm.nih.gov, ].

Tolterodine is a medication primarily used to treat overactive bladder, characterized by symptoms such as increased urgency and frequency of urination. It belongs to the class of antimuscarinic agents, which work by blocking muscarinic receptors in the bladder, thereby reducing involuntary bladder contractions. The chemical formula for tolterodine is C22H31NOC_{22}H_{31}NO, with a molar mass of approximately 325.49 g/mol . It is marketed under various brand names, including Detrol and Detrusitol, and was first approved for medical use in 1998 .

Tolterodine acts as an antimuscarinic agent []. It works by competitively binding to muscarinic receptors, particularly M₃ receptors, in the bladder muscles. This binding inhibits the action of acetylcholine, a neurotransmitter that normally causes muscle contraction []. By blocking these receptors, Tolterodine relaxes the bladder muscles, allowing them to store urine more effectively and reducing symptoms of overactive bladder [].

Tolterodine can be synthesized through several methods that typically involve the construction of its core structure via multi-step organic synthesis techniques. The general synthetic route includes:

  • Formation of the Benzylamine Derivative: Starting from appropriate benzyl derivatives.
  • Introduction of the Diisopropylamino Group: This involves nucleophilic substitution reactions.
  • Final Functionalization: Additional steps may include alkylation or acylation to achieve the desired structure.

The specific details of these synthetic pathways are often proprietary but generally follow established organic synthesis protocols.

Tolterodine is primarily used in clinical settings for managing overactive bladder symptoms. It is effective in reducing urinary urgency and frequency, making it a preferred choice among antimuscarinic medications due to its favorable side effect profile compared to older alternatives like oxybutynin . Additionally, tolterodine has been explored for off-label uses in conditions involving bladder dysfunction.

Tolterodine exhibits several significant drug interactions that can affect its efficacy and safety profile:

  • CYP450 Inhibitors: Co-administration with strong inhibitors like ketoconazole or fluoxetine may increase tolterodine levels, necessitating dosage adjustments .
  • Anticholinergic Agents: Concurrent use with other anticholinergics can enhance side effects such as dry mouth and constipation.
  • Cardiac Medications: Certain drugs that affect cardiac rhythm may have compounded effects when used with tolterodine due to its potential to prolong QT intervals .

Patients with hepatic or renal impairment should be closely monitored as they may experience elevated drug levels due to altered metabolism and excretion.

Tolterodine shares pharmacological properties with several other antimuscarinic agents used for treating overactive bladder. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionSpecificityCommon Side EffectsUnique Features
TolterodineMuscarinic receptor antagonistM2/M3Dry mouth, constipationBetter tolerance than oxybutynin
OxybutyninMuscarinic receptor antagonistM1/M3Dry mouth, dizzinessMore potent but higher side effects
SolifenacinMuscarinic receptor antagonistM3Dry mouth, blurred visionLonger half-life
DarifenacinMuscarinic receptor antagonistM3ConstipationSelective for M3 receptors
FesoterodineMuscarinic receptor antagonistM3Dry mouthProdrug form with rapid metabolism

Tolterodine's unique profile lies in its balanced activity on multiple muscarinic receptors while maintaining a lower incidence of adverse effects compared to older agents like oxybutynin. Its efficacy in managing overactive bladder symptoms makes it a valuable option in urology.

Lithiation/Borylation–Protodeboronation Strategy

The lithiation/borylation–protodeboronation methodology represents a sophisticated approach for constructing the challenging gem-diarylalkyl stereocenter present in tolterodine [1] [2]. This strategy employs a sequence of three key transformations: lithiation of a benzylic carbamate, borylation with an arylboronic ester, and subsequent protodeboronation to generate the desired stereocenter with high enantioselectivity.

The process begins with the lithiation of homoallyl carbamate substrates using sec-butyllithium at -78°C, generating an aryl lithium species at the benzylic position [1]. The subsequent addition of boronic esters leads to the formation of intermediate boron-ate complexes. A critical discovery in this methodology was the identification of optimal electronic arrangements for promoting the essential 1,2-metallate rearrangement. Research demonstrated that having an electron-rich aryl group associated with the carbamate significantly promotes this rearrangement, whereas alternative arrangements lead to decomposition and reversion to starting materials [1] [2].

The methodology was successfully applied to tolterodine synthesis using two different substrate permutations. Initial attempts using carbamate 4 with 2-methoxy-5-methylphenyl boronic ester 7 proved challenging, yielding only trace amounts of the desired tertiary boronic ester 8 [2]. The breakthrough came with the reversed approach, employing homoallyl carbamate 18 bearing the 2-methoxy-5-methylphenyl group and reacting it with phenyl boronic ester 19. This arrangement proved considerably more effective, enabling the synthesis of (R)-tolterodine in eight steps with 30% overall yield and 90% enantiomeric excess [1] [2].

Asymmetric Synthesis Approaches for Enantiomeric Enrichment

Several asymmetric methodologies have been developed for tolterodine synthesis, each offering distinct advantages for enantiomeric enrichment [3] [4]. The copper-assisted asymmetric conjugate addition represents an early approach utilizing chiral auxiliaries to control stereochemistry [3]. This method employs aryl Grignard reagents in conjunction with 3-phenyl-prop-2-enoyl-oxazolidinones to establish the required stereocenter.

A more recent development involves CuH-catalyzed asymmetric conjugate reduction of β,β-diaryl-substituted unsaturated nitriles [4]. This approach begins with stereoselective hydroarylation of alkynenitrile with aryl boronic acid, followed by the key asymmetric reduction step. The methodology offers advantages in terms of operational simplicity, avoiding protection-deprotection sequences while maintaining high enantioselectivity [4].

The rhodium-catalyzed conjugate addition approach represents another significant advancement in asymmetric tolterodine synthesis [5]. This method utilizes phenylboronic acid addition to ethyl 3-arylpropenoate substrates, promoted by deoxycholic-based binaphthyl phosphite as a chiral ligand. The process achieved 96% enantiomeric excess in the key stereocenter-forming step, demonstrating the effectiveness of transition metal catalysis for this challenging transformation [5].

Reaction Mechanism Elucidation

Stereochemical Outcomes in Boronic Ester Intermediates

The stereochemical course of the lithiation/borylation–protodeboronation sequence proceeds through well-defined mechanistic pathways with high stereochemical fidelity [1] [2]. The initial lithiation step generates configurationally stable aryl lithium intermediates at low temperature, preserving the stereochemical information from the starting carbamate. Upon addition of boronic esters, intermediate boron-ate complexes form with characteristic 11B NMR signals around 5 ppm [2].

The critical 1,2-metallate rearrangement step determines the overall stereochemical outcome of the transformation. This process occurs with retention of configuration, as both the lithiation/borylation and subsequent protodeboronation steps proceed stereospecifically [1] [2]. The enantiospecificity values observed in optimized conditions reached 98%, indicating minimal racemization or competing pathways during the key bond-forming events [2].

Stereochemical analysis of isolated boronic ester intermediates revealed absolute configurations consistent with the desired (R)-tolterodine product [2]. Oxidation of tertiary boronic ester 8 to the corresponding tertiary alcohol 25 provided material with [α]D24 +100.2° (c 1.57, CHCl3) and 94% enantiomeric excess, confirming the stereochemical assignment and demonstrating the high selectivity of the process [2].

Role of Lewis Acid Additives in Yield Optimization

Lewis acid additives play a crucial role in optimizing both yield and enantioselectivity in the lithiation/borylation transformation [1] [2]. Systematic investigation revealed that magnesium bromide in anhydrous methanol provides optimal results for the key stereocenter-forming step. Under these conditions, the reaction of carbamate 18 with phenyl pinacol boronic ester 19 proceeded with 74% yield and 98% enantiospecificity [2].

The mechanism of Lewis acid promotion involves coordination to the boron-ate complex, facilitating the 1,2-metallate rearrangement while suppressing competing decomposition pathways [2]. Trimethylsilyl chloride also demonstrated beneficial effects, improving yields to 51% when used as an additive, though not achieving the efficiency of the magnesium bromide/methanol system [2].

Other Lewis acidic species, including magnesium bromide diethyl etherate and various crown ether additives, were evaluated but provided inferior results [2]. The specific combination of magnesium bromide with methanol appears to create an optimal coordination environment that promotes the desired rearrangement while maintaining high stereochemical control.

Process Scale-Up Challenges

Purification Techniques for Pharmaceutical-Grade Material

Achieving pharmaceutical-grade purity for tolterodine presents significant analytical and preparative challenges due to the formation of structurally related impurities during synthesis and storage [6]. High-performance liquid chromatography methods have been developed specifically for the identification and quantification of tolterodine-related impurities, employing gradient elution systems with buffer pH 4.5 and acetonitrile as mobile phases [6].

The purification protocol for tolterodine typically involves multiple chromatographic steps to achieve the required purity specifications. Unknown impurities have been identified at relative retention times of 2.00, reaching levels up to 0.5% in stability samples. These degradation products require specialized isolation techniques, including preparative HPLC with higher sample loading to enable structural characterization by LC-MS and NMR spectroscopy.

Solid-phase extraction techniques have been optimized for tolterodine purification from biological matrices and synthetic mixtures [7]. The use of Oasis MCX cartridges with specific wash and elution protocols enables effective separation of tolterodine from related impurities and matrix components. The purification sequence involves sample acidification, loading onto the cartridge, washing with 1% formic acid in methanol, and elution with ammonia in methanol to achieve recovery rates exceeding 99% [7].

Advanced analytical methods incorporating green chemistry principles have been developed for tolterodine analysis [8] [9]. These environmentally friendly HPLC-fluorescence detection methods achieve high selectivity and sensitivity while minimizing solvent consumption and environmental impact. The methods demonstrate significant adherence to green chemistry principles as evaluated by GAPI and AGREE assessment tools [9].

Environmental Impact of Synthetic Byproducts

The environmental implications of tolterodine synthesis and manufacturing require careful consideration of waste streams and byproduct formation [10] [11]. Material safety data sheets for tolterodine tartrate tablets indicate environmental toxicity concerns, particularly regarding aquatic organisms [10]. The compound is classified with hazard statements including "toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment" [10].

Studies of pharmaceutical environmental fate have identified tolterodine as a compound of potential concern in wastewater treatment systems [11]. Down-the-drain disposal of unused pharmaceuticals represents a significant source of environmental contamination that requires comprehensive management strategies [11]. Wastewater treatment plant monitoring has revealed the presence of various pharmaceuticals, including compounds structurally related to tolterodine, with removal efficiencies varying significantly depending on treatment conditions [11].

The synthetic byproducts from tolterodine manufacturing include various organic solvents and reagents that require proper disposal protocols [10]. The synthesis involves chlorinated solvents such as dichloromethane, ethers including diethyl ether and tetrahydrofuran, and various metal salts including lithium and magnesium compounds [1] [2]. These materials necessitate specialized waste treatment procedures to prevent environmental release.

Green chemistry approaches have been implemented to minimize environmental impact during tolterodine analysis and purification [9]. These methods reduce organic solvent consumption and utilize environmentally benign detection systems. The development of such approaches represents an important advancement in sustainable pharmaceutical analysis, particularly for routine quality control applications where large numbers of samples require processing [9].

Physical Description

Solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

325.240564612 g/mol

Monoisotopic Mass

325.240564612 g/mol

Heavy Atom Count

24

LogP

5.6
5.6

Appearance

Solid powder

UNII

WHE7A56U7K

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (67.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (34.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (99.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (26.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of overactive bladder (with symptoms of urinary frequency, urgency, or urge incontinence).
FDA Label

Livertox Summary

Tolterodine is an anticholinergic agent used to treat urinary incontinence and overactive bladder syndrome. Tolterodine therapy has not been associated liver enzyme elevations while only a single case report has been published of clinical apparent acute liver injury attributed to its use.

Drug Classes

Anticholinergic Agents

Pharmacology

Tolterodine is a competitive muscarinic receptor antagonist. Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors. After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite. The 5-hydroxymethyl metabolite, which exhibits an antimuscarinic activity similar to that of tolterodine, contributes significantly to the therapeutic effect. Both tolterodine and the 5-hydroxymethyl metabolite exhibit a high specificity for muscarinic receptors, since both show negligible activity or affinity for other neurotransmitter receptors and other potential cellular targets, such as calcium channels. Tolterodine has a pronounced effect on bladder function. The main effects of tolterodine are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, consistent with an antimuscarinic action on the lower urinary tract.
Tolterodine is a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.

MeSH Pharmacological Classification

Muscarinic Antagonists

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD07 - Tolterodine

Mechanism of Action

Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors. This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

124937-51-5

Absorption Distribution and Excretion

Following administration of a 5-mg oral dose of 14C-tolterodine solution to healthy volunteers, 77% of radioactivity was recovered in urine and 17% was recovered in feces in 7 days.
113 ± 26.7 L

Metabolism Metabolites

Tolterodine has known human metabolites that include N-Dealkylated tolterodine and 5-Hydroxymethyl tolterodine.

Wikipedia

Tolterodine
Texas_Red

Biological Half Life

1.9-3.7 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1:Cost-effectiveness of mirabegron compared to tolterodine ER 4 mg for overactive bladder in Canada. Herschorn S, Nazir J, Ramos B, Hakimi Z.Can Urol Assoc J. 2017 Mar-Apr;11(3-4):123-130. doi: 10.5489/cuaj.4114. PMID: 28515812 2:Comparisons of the Clinical Outcomes and Urodynamic Effects of Mirabegron versus Tolterodine Treatment for Female Overactive Bladder Syndrome: A Subgroup Analysis of a Controlled, Randomised, Prospective Study. Hsiao SM, Chang TC, Chen CH, Wu WY, Lin HH.Low Urin Tract Symptoms. 2017 Apr 23. doi: 10.1111/luts.12167. [Epub ahead of print] PMID: 28436145 3:Tolterodine Tartrate. Ananchenko G, Novakovic J.Profiles Drug Subst Excip Relat Methodol. 2017;42:339-403. doi: 10.1016/bs.podrm.2017.02.007. Epub 2017 Mar 30. PMID: 28431780 4:Tolterodine ER reduced increased bladder wall thickness in women with overactive bladder. A randomized, placebo-controlled, double-blind, parallel group study. Bray R, Cartwright R, Cardozo L, Hill S, Guan Z, Khullar V.Neurourol Urodyn. 2017 Apr 13. doi: 10.1002/nau.23281. [Epub ahead of print] PMID: 28407338 5:Role of tolterodine in the management of postoperative catheter-related bladder discomfort: Findings in a Nigerian teaching hospital. Tijani KH, Akanmu NO, Olatosi JO, Ojewola RW.Niger J Clin Pract. 2017 Apr;20(4):484-488. doi: 10.4103/1119-3077.196036. PMID: 28406132 Free Article

Explore Compound Types